6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the pyrrolo[3,2-c]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Pyrrolo[3,2-c]pyridines are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.
The compound is classified under the category of nitrogen-containing heterocycles, specifically pyrrolopyridines. It is often synthesized in laboratory settings for research purposes and is evaluated for its biological activities, particularly as a potential therapeutic agent against various diseases, including cancer .
The synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one can be achieved through several methods:
6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one can participate in various chemical reactions:
The mechanism of action for 6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one primarily relates to its interaction with biological targets such as enzymes or receptors involved in cancer progression. For example:
6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has several applications in scientific research:
The construction of the pyrrolo[3,2-c]pyridin-2-one core relies predominantly on intramolecular cyclization strategies, with the Cadogan-Sundberg reductive cyclization and iron-mediated reductive cyclization emerging as historically pivotal methods. The Cadogan-Sundberg approach typically employs trialkyl phosphites to convert ortho-nitroaryl-substituted enamines into bicyclic structures, but often suffers from moderate yields (40–60%) due to competing side reactions and harsh conditions [1]. In contrast, iron-mediated reductive cyclization—exemplified in the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine—utilizes iron powder in acetic acid under reflux to achieve simultaneous nitro group reduction and ring closure (Scheme 1). This method affords yields exceeding 75% and demonstrates superior functional group tolerance for halogenated precursors [1] [6]. A notable limitation arises when electron-donating groups are present, where cyclization efficiency drops by 15–20% due to diminished electrophilicity at the cyclization site [8].
Table 1: Comparative Analysis of Cyclization Methods for Pyrrolo[3,2-c]pyridinone Synthesis
Method | Key Reagents/Conditions | Yield Range | Functional Group Limitations |
---|---|---|---|
Cadogan-Sundberg | P(OEt)₃, 120–140°C | 40–60% | Sensitive to ester groups |
Iron-mediated reductive | Fe/AcOH, reflux | 70–85% | Electron-donating substituents |
Pd-catalyzed intramolecular amidation | Pd₂(dba)₃/XPhos, 100°C | 55–65% | Halogen compatibility issues |
Acid-catalyzed lactamization | Polyphosphoric acid, 150°C | 45–50% | Dehydration side products |
Alternative approaches include acid-catalyzed lactamization of aminopyridinecarboxylic acids, though dehydration side products often limit yields to <50% [6]. Recent advances in Pd-catalyzed intramolecular C-N coupling show promise for sterically hindered systems but remain constrained by halogen incompatibility during cross-coupling steps [8].
Position-selective C6-methylation presents significant synthetic challenges due to the inherent reactivity of the pyrrolopyridinone system. Direct functionalization strategies typically employ:
Indirect approaches leverage pre-installed methyl groups via:
Table 2: Methylation Strategies at Position 6: Performance Metrics
Strategy | Reaction Sequence | Overall Yield | Key Advantage |
---|---|---|---|
Directed lithiation | N-Protection → C6-Li → CH₃I | 70–82% | Regioselectivity |
Stille coupling | 6-Br + CH₃SnBu₃/Pd(PPh₃)₄ | 65–75% | Functional group tolerance |
Precursor cyclization | Nitration → Fe/AcOH cyclization | 60–65% | Avoids organometallic reagents |
Decarboxylative approach | Ester hydrolysis → HBr decarboxylation | 80–85% | High yielding final step |
The decarboxylative route demonstrates superior scalability (>10 g), while lithiation offers better versatility for diverse C6-alkyl groups [5] [8].
Iron-mediated cyclization has been refined through systematic parameter optimization to enhance its applicability to 6-methylpyrrolo[3,2-c]pyridinone synthesis. Critical variables include:
Table 3: Optimization Parameters for Fe(0)/AcOH Reductive Cyclization
Variable | Condition Range | Optimal Value | Impact on Yield |
---|---|---|---|
Fe(0) equivalence | 1.5–5.0 eq. | 3.5 eq. | Maximizes at 83% |
AcOH:H₂O ratio | Neat → 1:1 | 4:1 (v/v) | +14% vs. neat |
Reaction temperature | 80°C → reflux | Reflux (118°C) | +29% vs. 80°C |
Substrate conc. | 0.1M → 0.5M | 0.25M | Prevents dimerization |
Mechanistic studies reveal Fe(0) acts as a 4-electron donor, reducing nitro groups to nitroso intermediates, which undergo concerted cyclization-lactamization via electrophilic aromatic substitution [1] [7]. This pathway rationalizes the incompatibility with electron-rich arenes, where cyclization rates decrease 3-fold [6].
Final lactam ring formation via condensation exhibits profound solvent and catalyst dependence:
Solvent Effects
Catalyst Effects
Palladium catalysts critically influence Suzuki couplings for precursor functionalization:
Table 4: Solvent and Catalyst Systems in Key Condensation/Coupling Steps
Reaction Type | Optimal System | Yield | Critical Side Reactions |
---|---|---|---|
Lactam condensation | Dioxane, 90°C, no catalyst | 78–82% | N-Alkylation (5–8%) |
Suzuki C2-arylation | Pd₂(dba)₃, dioxane/H₂O, K₃PO₄ | 88% | Di-arylation (3–5%) |
Buchwald amination | XPhos Pd G2, t-BuOH, 80°C | 68% | Halogen reduction (6–10%) |
Reductive amination | NaBH₃CN, MeOH/AcOH | 75% | Over-reduction (12–15%) |
Solvent-free conditions under microwave irradiation (150°C, 20 min) demonstrate 89% conversion in model lactamizations but suffer from scalability limitations [6]. The consistent observation of yield inversion in protic vs. aprotic media—where polar aprotic solvents accelerate reactions but increase impurity burden—highlights the necessity for substrate-specific optimization [3] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: